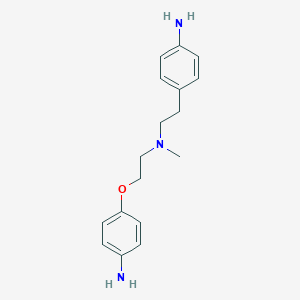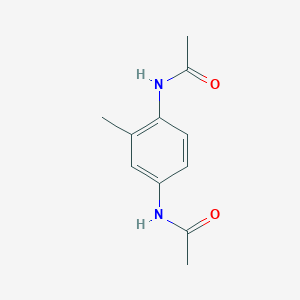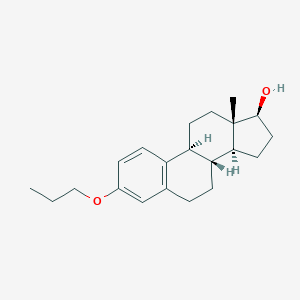
16-Dehydroprogesteron
Übersicht
Beschreibung
16-Dehydroprogesterone: is a steroid hormone that belongs to the class of progestogens. It is structurally similar to progesterone but has a double bond between the 16th and 17th carbon atoms.
Wissenschaftliche Forschungsanwendungen
Chemie: 16-Dehydroprogesteron wird als Vorläufer bei der Synthese anderer Steroidhormone und pharmazeutischer Verbindungen verwendet. Seine einzigartige Struktur ermöglicht die Herstellung verschiedener Derivate mit potenziellen therapeutischen Anwendungen .
Biologie: In der biologischen Forschung wird this compound für seine Rolle bei der Hormonregulation und seine Auswirkungen auf zelluläre Prozesse untersucht. Es wird auch bei der Untersuchung des Steroidstoffwechsels und von Enzym-Interaktionen eingesetzt .
Medizin: Medizinisch wurde this compound für seine potenzielle Verwendung in der Hormonersatztherapie und als Behandlung für bestimmte hormonelle Störungen untersucht. Seine Fähigkeit, mit Progesteronrezeptoren zu interagieren, macht es zu einem Kandidaten für die Entwicklung neuer Therapeutika .
Industrie: Im Industriesektor wird this compound bei der Herstellung von steroidbasierten Medikamenten und als Zwischenprodukt bei der Synthese verschiedener chemischer Verbindungen eingesetzt .
5. Wirkmechanismus
This compound übt seine Wirkungen aus, indem es an Progesteronrezeptoren in Zielgeweben bindet. Diese Bindung aktiviert den Rezeptor, was zu Veränderungen der Genexpression und nachfolgenden biologischen Effekten führt. Die Verbindung beeinflusst verschiedene molekulare Pfade, die an der reproduktiven Gesundheit, dem Zellwachstum und der Differenzierung beteiligt sind .
Wirkmechanismus
Target of Action
16-Dehydroprogesterone is a progestogen . Its primary target is the progesterone receptors in the uterus . These receptors play a crucial role in regulating the healthy growth and normal shedding of the womb lining .
Mode of Action
The compound works by acting on the progesterone receptors in the uterus . It regulates the healthy growth and normal shedding of the womb lining . This interaction with its targets leads to changes in the menstrual cycle and can help in the treatment of conditions like infertility and prevention of miscarriage .
Biochemical Pathways
It is known to be involved in lipid metabolism
Pharmacokinetics
A related compound, dydrogesterone, has been found to have a higher area under the plasma concentration-time curve (auc), lower apparent volume of distribution (vz), and smaller systemic clearance (cl) when delivered in liposome form compared to a solution . This suggests that the formulation of 16-Dehydroprogesterone could significantly impact its bioavailability.
Result of Action
The result of 16-Dehydroprogesterone’s action is the regulation of the menstrual cycle and the potential treatment of conditions like infertility and prevention of miscarriage . By acting on the progesterone receptors in the uterus, it helps regulate the healthy growth and normal shedding of the womb lining .
Action Environment
The action environment of 16-Dehydroprogesterone is primarily the uterus, where it interacts with progesterone receptors
Biochemische Analyse
Biochemical Properties
16-Dehydroprogesterone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found that Eubacterium sp. strain 144, when grown with 16-Dehydroprogesterone, catalyzes the reduction of this steroid to 17-isoprogesterone . The nature of these interactions involves enzymatic transformations, which are critical for the biological activity of 16-Dehydroprogesterone .
Cellular Effects
The effects of 16-Dehydroprogesterone on various types of cells and cellular processes are diverse. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found that 16-Dehydroprogesterone can stimulate certain reductases in Eubacterium sp. strain 144, influencing the cellular metabolism of this microorganism .
Molecular Mechanism
The molecular mechanism of action of 16-Dehydroprogesterone involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been found that 16-Dehydroprogesterone can be transformed by Mucor piriformis, indicating that it can interact with the enzymes of this organism .
Temporal Effects in Laboratory Settings
The effects of 16-Dehydroprogesterone can change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial. For instance, it has been found that the transformation of 16-Dehydroprogesterone by Eubacterium sp. strain 144 is initiated by hydroxylation at the 14α-position, followed by hydroxylation at the 7α-position .
Metabolic Pathways
16-Dehydroprogesterone is involved in various metabolic pathways. It interacts with several enzymes and cofactors. For instance, it has been found that 16-Dehydroprogesterone can be transformed by Mucor piriformis, indicating that it is involved in the metabolic pathways of this organism .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 16-Dehydroprogesterone typically involves the dehydrogenation of progesterone. One common method includes the use of cuprous bromide-dimethyl sulfide complex in tetrahydrofuran (THF) under nitrogen atmosphere. The reaction mixture is cooled to -78°C, and chlorotrimethylsilane is added dropwise, followed by the addition of methylmagnesium bromide .
Industrial Production Methods: Industrial production of 16-Dehydroprogesterone often involves biotransformation processes using microorganisms. These processes are favored due to their chemo-, regio-, and stereoselectivity, which are essential for producing steroid hormones with high purity and yield .
Analyse Chemischer Reaktionen
Reaktionstypen: 16-Dehydroprogesteron durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Es kann oxidiert werden, um verschiedene Oxosteroid-Derivate zu bilden.
Reduktion: Reduktionsreaktionen können es in Hydroxyderivate umwandeln.
Substitution: Es kann Substitutionsreaktionen an verschiedenen Positionen im Steroidgerüst eingehen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chrom(VI)-oxid.
Reduktion: Natriumborhydrid und Lithiumaluminiumhydrid werden häufig als Reduktionsmittel verwendet.
Substitution: Halogenierungsreaktionen verwenden häufig Reagenzien wie Brom oder Chlor unter kontrollierten Bedingungen.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Hydroxyprogesterone, Oxosteroid-Derivate und halogenierte Derivate .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
Progesteron: Die Stammverbindung mit einer ähnlichen Struktur, aber ohne die Doppelbindung zwischen den 16. und 17. Kohlenstoffatomen.
Dydrogesteron: Ein synthetisches Gestagen mit strukturellen Ähnlichkeiten, aber unterschiedlichen pharmakologischen Eigenschaften.
Medrogestone: Ein weiteres synthetisches Gestagen mit unterschiedlichen strukturellen Merkmalen und Anwendungen.
Einzigartigkeit: 16-Dehydroprogesteron ist aufgrund seiner spezifischen Doppelbindung einzigartig, die im Vergleich zu anderen Gestagenen eine unterschiedliche chemische Reaktivität und biologische Aktivität verleiht. Dieses strukturelle Merkmal ermöglicht die Synthese einzigartiger Derivate und trägt zu seinem besonderen pharmakologischen Profil bei .
Eigenschaften
IUPAC Name |
(8R,9S,10R,13S,14S)-17-acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h6,12,16,18-19H,4-5,7-11H2,1-3H3/t16-,18-,19-,20-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRRHHTISESGZFN-RKFFNLMFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10862535 | |
| Record name | Pregna-4,16-diene-3,20-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10862535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 16-Dehydroprogesterone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000995 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1096-38-4 | |
| Record name | Pregna-4,16-diene-3,20-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1096-38-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 16-Dehydroprogesterone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001096384 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 16-Dehydroprogesterone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11037 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 16-Dehydroprogesterone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9785 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pregna-4,16-diene-3,20-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10862535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pregna-4,16-diene-3,20-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.857 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 16-DEHYDROPROGESTERONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JU0YQ9DZ2O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 16-Dehydroprogesterone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000995 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
185 - 187 °C | |
| Record name | 16-Dehydroprogesterone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000995 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















